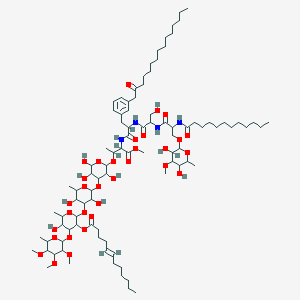
Gpl X1 glycopeptidolipid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gpl X1 glycopeptidolipid, also known as this compound, is a useful research compound. Its molecular formula is C92H156N4O32 and its molecular weight is 1830.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural and Functional Characterization
Structural Elucidation
GPL X1 was isolated and characterized through advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. The compound features a lipopeptidic core consisting of serine, phenylalanine, and allothreonine, with a molecular mass of 1828 Da. The complete structure has been established as C12-Ser-Ser-Phe-aThr-OCH3, indicating the presence of a dodecanoic acid amidified tetrapeptide core .
Biological Role
GPLs play crucial roles in mycobacterial physiology, including biofilm formation, sliding motility, and interactions with host cells. The presence of GPLs influences the virulence of Mycobacterium species, affecting their pathogenicity and immune evasion strategies . Specifically, GPL X1's immunogenic properties have been linked to its ability to induce strong humoral responses in hosts, which is vital for understanding mycobacterial infections .
Immunological Applications
Vaccine Development
The immunogenic nature of GPL X1 positions it as a potential candidate for vaccine development against mycobacterial infections. Studies indicate that GPLs can modulate immune responses, suggesting their use in formulating vaccines that elicit protective immunity against diseases caused by non-tuberculous mycobacteria (NTM) like M. xenopi and M. avium .
Adjuvant Properties
Research has shown that GPLs can function as adjuvants, enhancing the efficacy of vaccines by promoting stronger immune responses. The structural components of GPL X1 may be utilized to improve the immunogenicity of subunit vaccines against various pathogens .
Therapeutic Applications
Antimicrobial Resistance Studies
The unique structure of GPL X1 contributes to the understanding of antimicrobial resistance mechanisms in mycobacteria. Investigating how GPLs influence bacterial survival in hostile environments can lead to the development of novel therapeutic strategies targeting resistant strains .
Pathogenesis Research
Case studies have demonstrated that variations in GPL production among mycobacterial strains correlate with differences in virulence and pathogenicity. Analyzing these variations helps elucidate the mechanisms underlying infection processes and host-pathogen interactions .
Biotechnological Applications
Bioremediation Potential
The biosynthetic pathways involved in the production of GPLs like GPL X1 may have applications in bioremediation processes. Understanding how these compounds interact with environmental pollutants can lead to innovative solutions for bioremediation using genetically modified mycobacterial strains .
Industrial Biotechnology
The unique properties of GPLs can be harnessed in industrial biotechnology for producing bio-surfactants or emulsifiers due to their amphiphilic nature. This application could be beneficial in various industries, including pharmaceuticals and cosmetics .
Summary Table of Applications
| Application Area | Description | Example Case Studies |
|---|---|---|
| Structural Characterization | Elucidation of complex structures using HPLC and mass spectrometry | Isolation from Mycobacterium xenopi |
| Immunological Applications | Potential use in vaccine development and as adjuvants | Studies on humoral responses |
| Therapeutic Applications | Understanding antimicrobial resistance and pathogenesis | Variations among mycobacterial strains |
| Biotechnological Applications | Potential use in bioremediation and industrial biotechnology | Genetic modifications for surfactant production |
属性
CAS 编号 |
134874-51-4 |
|---|---|
分子式 |
C92H156N4O32 |
分子量 |
1830.2 g/mol |
IUPAC 名称 |
[2-[2-[2-[3-[[2-[[2-[[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2-(dodecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3-(2-oxopentadecyl)phenyl]propanoyl]amino]-4-methoxy-4-oxobutan-2-yl]oxy-3,5,6-trihydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-5-hydroxy-6-methyl-4-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-dodec-5-enoate |
InChI |
InChI=1S/C92H156N4O32/c1-14-17-20-23-26-29-30-33-34-37-40-46-61(98)50-59-44-43-45-60(49-59)51-62(94-84(109)63(52-97)95-85(110)64(53-118-88-72(105)76(114-10)68(101)55(5)120-88)93-65(99)47-41-38-35-31-27-24-21-18-15-2)83(108)96-67(86(111)117-13)54(4)119-90-74(107)78(71(104)87(112)128-90)125-89-73(106)77(69(102)56(6)121-89)126-92-82(124-66(100)48-42-39-36-32-28-25-22-19-16-3)79(70(103)57(7)122-92)127-91-81(116-12)80(115-11)75(113-9)58(8)123-91/h32,36,43-45,49,54-58,62-64,67-82,87-92,97,101-107,112H,14-31,33-35,37-42,46-48,50-53H2,1-13H3,(H,93,99)(H,94,109)(H,95,110)(H,96,108)/b36-32+ |
InChI 键 |
YNNDCUKXFWSZFW-WIKZRCHHSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCC/C=C/CCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
同义词 |
GPL X1 glycopeptidolipid GPL-X-1 GPL-X-I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















